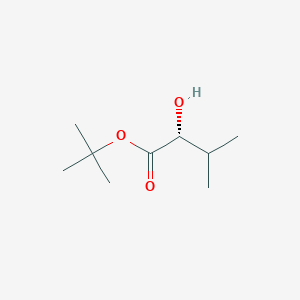

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTIFSCLEWPKCF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513569 | |

| Record name | tert-Butyl (2R)-2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4216-96-0 | |

| Record name | 1,1-Dimethylethyl (2R)-2-hydroxy-3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4216-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2R)-2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Abstract: This technical guide provides a comprehensive overview of the core physical properties of this compound, a valuable chiral building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical, field-proven methodologies for property determination and quality control. The guide emphasizes the causality behind experimental choices, offering self-validating protocols for spectroscopic and physical characterization to ensure scientific integrity and reproducibility.

Introduction

This compound is a chiral ester of significant interest in the synthesis of complex organic molecules, particularly pharmaceuticals and natural products. Its stereodefined center, coupled with the sterically demanding tert-butyl ester group, makes it a strategic intermediate. The tert-butyl group can serve as a robust protecting group that is removable under specific acidic conditions, while the hydroxyl and isopropyl functionalities offer further sites for chemical modification. An accurate understanding of its physical properties is paramount for its effective use, from reaction setup and purification to storage and formulation. This guide details these properties and provides the experimental framework necessary for their verification.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure and molecular formula. These identifiers are critical for regulatory compliance, literature searches, and unambiguous communication in a scientific context.

Table 1: Chemical Identifiers for tert-Butyl 2-hydroxy-3-methylbutanoate

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-hydroxy-3-methylbutanoate | N/A |

| Synonyms | (R)-tert-Butyl 2-hydroxyisovalerate | N/A |

| CAS Number | 2528-17-8 (Racemate) | |

| Molecular Formula | C₉H₁₈O₃ | |

| Molecular Weight | 174.24 g/mol |

The molecular structure dictates the compound's reactivity and its physical characteristics. The presence of a hydroxyl group allows for hydrogen bonding, while the bulky tert-butyl and isopropyl groups influence its steric profile and solubility.

Caption: Molecular structure of this compound.

Core Physical and Thermodynamic Properties

The physical state, volatility, and density are critical parameters for designing purification processes like distillation and for calculating molar quantities. The data presented here primarily corresponds to the racemic mixture; however, for properties such as boiling point, density, and refractive index, the values for a pure enantiomer are expected to be identical to the racemate. The melting point may differ.

Table 2: Physical Properties of tert-Butyl 2-hydroxy-3-methylbutanoate

| Property | Value | Conditions | Source |

| Physical Form | Solid below 30°C, Liquid above 31°C (for (S)-enantiomer) | Ambient Pressure | |

| Boiling Point | 189.5 °C | 760 mmHg | |

| Melting Point | 30-31 °C | (for (S)-enantiomer) | |

| Density | 0.974 g/cm³ | Standard Temperature | |

| Refractive Index | 1.437 | Standard Temperature | |

| Flash Point | 63 °C | Closed Cup | |

| Vapor Pressure | 0.155 mmHg | 25 °C |

Spectroscopic and Chromatographic Characterization

Characterization is essential for confirming the identity, structure, and purity of a compound. The following protocols outline the standard, self-validating workflows for obtaining definitive analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides a map of the carbon skeleton. For this molecule, specific points of interest include the chemical shift of the hydroxyl proton, the diastereotopic nature of the isopropyl methyl groups, and the characteristic singlet of the tert-butyl group.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent that provides good solubility and minimal overlapping signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A 90° pulse angle, 5-second relaxation delay, and at least 512 scans are recommended to achieve a good signal-to-noise ratio for quaternary carbons.

-

-

Data Analysis (Expected Signals):

-

¹H NMR: Expect signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), isopropyl methyls (two doublets, ~0.9-1.1 ppm), isopropyl methine (multiplet, ~2.0-2.2 ppm), α-proton (doublet, ~4.0 ppm), and the hydroxyl proton (broad singlet, variable shift).

-

¹³C NMR: Expect signals for the tert-butyl methyls (~28 ppm), tert-butyl quaternary carbon (~82 ppm), isopropyl methyls (~17, ~19 ppm), isopropyl methine (~33 ppm), α-carbon (~75 ppm), and the carbonyl carbon (~174 ppm).

-

Mass Spectrometry (MS)

Expertise & Causality: MS is used to confirm the molecular weight and to gain structural information from fragmentation patterns. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation fingerprint. A key expected fragment is the loss of the tert-butyl group, leading to a prominent ion.

-

Sample Preparation: Prepare a dilute solution (1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program such as: hold at 60°C for 2 min, then ramp at 10°C/min to 250°C. Rationale: This program ensures good separation from any potential impurities before entry into the mass spectrometer.

-

MS Detection: Acquire mass spectra in EI mode (70 eV). Scan over a mass range of m/z 40-300.

-

Data Analysis: Look for the molecular ion peak (M⁺) at m/z 174. Analyze the fragmentation pattern, expecting to see characteristic losses, such as the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: For a chiral molecule, confirming enantiomeric purity is non-negotiable. Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer. The choice of CSP and mobile phase is critical for achieving baseline separation.

Caption: Workflow for developing a chiral HPLC method.

-

Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or OD-H column. Rationale: These columns show broad applicability for separating a wide range of chiral compounds.

-

Mobile Phase Preparation: Prepare a series of mobile phases consisting of n-hexane and isopropanol (IPA) in ratios such as 99:1, 95:5, and 90:10. Degas the mobile phase thoroughly.

-

Initial Screening:

-

Equilibrate the column with the 95:5 Hexane/IPA mobile phase at a flow rate of 1.0 mL/min.

-

Inject a racemic standard of tert-Butyl 2-hydroxy-3-methylbutanoate.

-

Monitor the elution profile using a UV detector at 210 nm.

-

-

Method Optimization:

-

If no separation is observed, switch to another column.

-

If partial separation is seen, adjust the percentage of IPA. A lower percentage of IPA generally increases retention time and improves resolution.

-

-

Validation: Once baseline separation (Resolution > 1.5) is achieved with the racemic standard, the method is considered validated. The (R)-enantiomer can then be injected to confirm its retention time and to determine its enantiomeric excess (% ee).

Safety and Handling

Safe handling in the laboratory is predicated on understanding a substance's potential hazards, which are linked to its physical properties.

-

Hazards: The (S)-enantiomer is reported to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). It is prudent to assume the (R)-enantiomer carries similar risks.

-

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[1]

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[1]

-

Given the flash point of 63°C, keep the compound away from open flames and sources of ignition.[1]

-

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration is recommended.

Conclusion

This guide has detailed the essential physical properties of this compound, providing a robust framework for its use and analysis. The tabulated data offers quick reference, while the detailed protocols for spectroscopic and chromatographic analysis provide researchers with the tools to verify the identity, structure, and enantiomeric purity of their material. By understanding these fundamental characteristics, scientists can more effectively utilize this versatile chiral building block in their synthetic endeavors.

References

Sources

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Introduction

This compound is a chiral α-hydroxy ester of significant interest in synthetic organic chemistry and drug development. Its structure combines a bulky tert-butyl ester group with a stereocenter bearing a hydroxyl and an isopropyl group, making it a valuable building block for complex, stereospecific molecules. Accurate and unambiguous structural characterization is paramount for its application in regulated fields such as pharmaceuticals. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.

As experimental spectra for this specific molecule are not widely available in public databases, this document presents a detailed, predicted spectroscopic profile. These predictions are grounded in established principles of spectroscopy and corroborated by data from structurally analogous compounds. This approach provides a robust framework for researchers to interpret experimentally acquired data, confirm synthesis outcomes, and establish quality control standards.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic signature. Key structural features include:

-

Chiral Center (C2): The stereocenter at the C2 position renders adjacent protons and carbons diastereotopic, leading to more complex NMR spectra than would be seen in an achiral analogue.

-

Hydroxyl Group (-OH): This group will produce a characteristic broad absorption in the IR spectrum and is a key site for fragmentation in mass spectrometry.

-

tert-Butyl Ester Group: This bulky group is sterically influential and provides highly characteristic signals in both NMR (a sharp singlet in ¹H NMR) and Mass Spectrometry (a facile loss of isobutene).

-

Isopropyl Group: This group will show a distinct doublet and septet pattern in the ¹H NMR spectrum due to spin-spin coupling.

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy Analysis (Predicted)

Guiding Principles & Experimental Protocol

Proton NMR spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule. The presence of a chiral center at C2 makes the two methyl groups of the isopropyl moiety diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals.[1][2]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Acquisition: Acquire the spectrum at room temperature (298 K). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of at least 1-2 seconds.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum (in CDCl₃) is summarized below.

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) |

| a | -C(CH₃ )₃ | 1.48 | Singlet (s) | 9H | - |

| b, c | -CH(CH₃ )₂ | 0.95 - 1.10 | Doublet (d) | 6H | ~7.0 |

| d | -CH (CH₃)₂ | 2.00 - 2.20 | Multiplet (m)¹ | 1H | ~7.0, ~4.0 |

| e | -CH (OH)- | 4.05 - 4.15 | Doublet (d) | 1H | ~4.0 |

| f | -CH (OH)- | 2.50 - 3.00 | Broad Singlet (br s) | 1H | - |

¹ Expected to be a doublet of septets, but may appear as a multiplet.

Interpretation of the Predicted Spectrum

-

tert-Butyl Protons (a): The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a strong, sharp singlet at approximately 1.48 ppm. This signal is a hallmark of the tert-butyl ester moiety.

-

Isopropyl Methyl Protons (b, c): The six protons of the two methyl groups in the isopropyl moiety are expected to appear as a doublet due to coupling with the methine proton (d). Due to the adjacent chiral center (C2), these two methyl groups are diastereotopic and may exhibit slightly different chemical shifts, potentially appearing as two separate doublets or a pseudo-doublet of doublets.[3]

-

Isopropyl Methine Proton (d): This proton is coupled to the six methyl protons (b, c) and the single proton on the chiral center (e). This would theoretically result in a doublet of septets. However, due to overlapping signals, it is often observed as a complex multiplet.

-

Alpha-Proton (e): The proton on the chiral center (C2) is adjacent to an electronegative oxygen atom, shifting its signal downfield to around 4.10 ppm. It is coupled to the isopropyl methine proton (d), resulting in a doublet.

-

Hydroxyl Proton (f): The hydroxyl proton signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on sample concentration and purity and may appear anywhere from 2.5 to 3.0 ppm. It can be confirmed by a D₂O exchange experiment, where the peak would disappear.

Carbon-¹³ (¹³C) NMR Spectroscopy Analysis (Predicted)

Guiding Principles & Experimental Protocol

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule, providing a direct count of the carbon environments.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument: Use a spectrometer operating at ≥100 MHz (for a 400 MHz ¹H instrument).

-

Acquisition: A standard proton-decoupled sequence is used to produce a spectrum with singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum (in CDCl₃) is summarized below.

| Carbon Atom | Assignment | Predicted δ (ppm) |

| 1 | C =O | 173 - 175 |

| 2 | -C H(OH)- | 75 - 77 |

| 3 | -C H(CH₃)₂ | 32 - 34 |

| 4, 5 | -CH(C H₃)₂ | 18 - 20 |

| 6 | -OC (CH₃)₃ | 81 - 83 |

| 7, 8, 9 | -OC(C H₃)₃ | 28 - 29 |

Interpretation of the Predicted Spectrum

-

Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded carbon and appears far downfield in the 173-175 ppm range.[4]

-

Quaternary tert-Butyl Carbon (C6): The quaternary carbon of the tert-butyl group, bonded to the ester oxygen, is also significantly deshielded and is expected around 81-83 ppm.[5]

-

Alpha-Carbon (C2): The carbon bearing the hydroxyl group is shifted downfield by the electronegative oxygen to approximately 75-77 ppm.

-

tert-Butyl Methyl Carbons (C7, 8, 9): The three equivalent methyl carbons of the tert-butyl group appear as a strong signal around 28 ppm.

-

Isopropyl Carbons (C3, 4, 5): The methine carbon (C3) of the isopropyl group is expected around 32-34 ppm. The two diastereotopic methyl carbons (C4, 5) will appear in the aliphatic region (18-20 ppm) and may be resolved as two distinct signals.

Infrared (IR) Spectroscopy Analysis (Predicted)

Guiding Principles & Experimental Protocol

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired from a neat liquid film of the sample placed between two salt (NaCl or KBr) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3550 - 3200 | O-H stretch (alcohol) | Strong, Broad |

| 2980 - 2870 | C-H stretch (aliphatic) | Strong |

| 1735 - 1715 | C=O stretch (ester) | Strong, Sharp |

| 1250 - 1150 | C-O stretch (ester) | Strong |

| 1150 - 1050 | C-O stretch (alcohol) | Strong |

Interpretation of the Predicted Spectrum

-

O-H Stretch: A prominent, broad absorption band centered around 3400 cm⁻¹ is the most definitive feature of the hydroxyl group.[6] Its broadness is a result of intermolecular hydrogen bonding.

-

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically ~2970 cm⁻¹) arise from the sp³ C-H bonds of the isopropyl and tert-butyl groups.

-

C=O Stretch: A very strong and sharp absorption peak around 1725 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.[7] This peak is often the most intense in the spectrum.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals, including the strong C-O stretching vibrations from both the ester and alcohol functionalities, as well as C-C bond vibrations and bending modes. The strong band around 1200 cm⁻¹ is particularly diagnostic for the C-O linkage of the ester.

Mass Spectrometry (MS) Analysis (Predicted)

Guiding Principles & Experimental Protocol

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern provides a molecular fingerprint that can be used to determine the molecular weight and deduce structural features.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the ion source, typically via direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and ionized using a standard electron energy of 70 eV.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole) and detected.

Predicted Fragmentation Pathway

The tert-butyl ester group is known to undergo a characteristic fragmentation involving the loss of a neutral isobutene molecule (56 Da) via a McLafferty-type rearrangement, which typically results in a very prominent fragment ion.

Caption: Predicted major EI-MS fragmentation pathway.

Predicted Mass Spectrum

| m/z | Proposed Fragment | Notes |

| 174 | [M]⁺˙ | Molecular ion. Expected to be of very low abundance or absent. |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 118 | [M - C₄H₈]⁺˙ | Base Peak. Loss of isobutene via rearrangement. Corresponds to the protonated carboxylic acid. |

| 101 | [M - C₄H₈ - OH]⁺ | Loss of isobutene followed by loss of a hydroxyl radical. |

| 73 | [M - C₄H₈ - COOH]⁺ or [C₄H₉O]⁺ | Loss of isobutene and a carboxyl radical from fragment 118. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation. A very common and stable fragment. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Interpretation: The molecular ion peak at m/z 174 is likely to be weak or undetectable. The most characteristic and likely base peak for this compound will be at m/z 118 . This peak arises from the facile elimination of a neutral isobutene molecule (56 Da) from the tert-butyl ester, a highly favorable process.[8][9] The presence of other significant fragments at m/z 57 (tert-butyl cation) and m/z 43 (isopropyl cation) would further support the assigned structure.

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a robust basis for the structural verification of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted and self-validating system for confirming the identity and purity of this chiral building block. Key identifying features include the characteristic tert-butyl singlet in ¹H NMR, the ester carbonyl signals in ¹³C NMR and IR, the broad hydroxyl stretch in the IR spectrum, and, most definitively, the dominant fragmentation pathway in mass spectrometry leading to a base peak at m/z 118. Researchers and drug development professionals can use this predicted data as a reliable reference for interpreting experimental results.

References

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

Naicker, T., et al. (2011). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o648. [Link]

-

University of Calgary. (n.d.). Diastereotopic Protons. Chem 351 and 353 Homepage. [Link]

-

Gheorghiu, M. D., et al. (2014). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 59(2), 135-142. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved January 20, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3-hydroxybutanoate. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-2-ol. Retrieved January 20, 2026, from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2001). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. tert-butyl 2-hydroxy-3-methylbutanoate | 2528-17-8 [chemnet.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 2528-17-8|Tert-butyl 2-hydroxy-3-methylbutanoate|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3-Methylbutyl 3-methylbutanoate(659-70-1) 13C NMR [m.chemicalbook.com]

- 9. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]

Chemical structure of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

An In-Depth Technical Guide to (R)-tert-Butyl 2-hydroxy-3-methylbutanoate: A Chiral Building Block for Pharmaceutical Synthesis

Abstract

This compound is a valuable chiral intermediate in the synthesis of complex, biologically active molecules. Its specific stereochemistry and functional groups—a secondary alcohol, an isopropyl group, and a sterically hindered tert-butyl ester—make it a crucial building block for creating enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical structure, stereochemical importance, predicted spectroscopic signature, and a detailed, field-proven synthetic protocol. It is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this key chiral molecule.

Molecular Overview and Strategic Importance

Chiral α-hydroxy esters are foundational components in asymmetric synthesis, allowing for the construction of specific stereoisomers of drug candidates. The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure, making access to enantiopure intermediates like this compound critical for enhancing therapeutic efficacy and minimizing off-target side effects[1].

The subject molecule, also known as t-butyl (2R)-hydroxyisovalerate, serves as a precursor in the synthesis of complex natural products and APIs, such as the antifungal cyclodepsipeptides known as aureobasidins[2]. The tert-butyl ester provides robust protection of the carboxylic acid, which is stable under many reaction conditions but can be removed selectively when needed.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data for the racemic mixture or the corresponding (S)-enantiomer are used where specific (R)-isomer data is not available, as their physical properties are generally identical (except for optical rotation).

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₃ | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Appearance | Colorless oil | [2] |

| Boiling Point | 189.5°C at 760 mmHg | [3] |

| Density | 0.974 g/cm³ | [3] |

| Flash Point | 63°C | [3] |

| Melting Point | 30-31°C (for (S)-enantiomer) |

In-Depth Structural Analysis

The functionality and utility of this molecule are dictated by its unique structural arrangement, combining a chiral center with sterically demanding groups.

Core Chemical Structure and Functional Groups

The molecule's structure consists of a butanoate backbone with three key features:

-

A Hydroxyl Group (-OH) at the C2 position, which is a key site for further chemical modification.

-

An Isopropyl Group at the C3 position, providing steric bulk.

-

A tert-Butyl Ester Group , which protects the carboxylic acid from unwanted reactions.

The stereochemistry at the C2 position is fixed in the (R)-configuration, which is crucial for its role in asymmetric synthesis.

Caption: .

Predicted Spectroscopic Profile

Infrared (IR) Spectroscopy:

-

~3400 cm⁻¹ (broad): O-H stretch from the secondary alcohol.

-

~2970 cm⁻¹ (strong): C-H stretch from the aliphatic (isopropyl and tert-butyl) groups.

-

~1730 cm⁻¹ (strong): C=O stretch from the tert-butyl ester.

-

~1150 cm⁻¹ (strong): C-O stretch from the ester linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| OH | 2.0 - 4.0 | Broad Singlet | 1H | Hydroxyl proton |

| CH(OH) | ~3.9 | Doublet | 1H | C2-H |

| CH(CH₃)₂ | ~2.0 | Multiplet | 1H | C3-H |

| C(CH₃)₃ | ~1.5 | Singlet | 9H | tert-Butyl protons |

| CH(CH₃)₂ | ~0.9 | Doublet | 6H | Isopropyl methyl protons |

| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment |

| C=O | ~175 | Ester carbonyl carbon |

| C(CH₃)₃ | ~82 | Quaternary carbon of tert-butyl group |

| CH(OH) | ~75 | C2 |

| CH(CH₃)₂ | ~33 | C3 |

| C(CH₃)₃ | ~28 | Methyl carbons of tert-butyl group |

| CH(CH₃)₂ | ~18, ~17 | Methyl carbons of isopropyl group |

Synthesis and Purification

An efficient and stereospecific synthesis is paramount for producing this chiral intermediate. The most authoritative approach utilizes a starting material from the "chiral pool," such as an amino acid, to preserve the desired stereochemistry throughout the synthesis.

Synthetic Strategy: The D-Valine Approach

The synthesis of this compound can be effectively achieved starting from D-Valine[2]. D-Valine is the (R)-enantiomer of the amino acid valine and possesses the correct stereochemistry at the α-carbon, which corresponds to the C2 position in the final product. This strategy is highly efficient as it avoids the need for chiral resolution or asymmetric induction steps.

The key transformation involves the diazotization of the primary amine of D-Valine to a hydroxyl group, a reaction known to proceed with retention of stereochemistry.

Caption: Synthetic pathway from D-Valine to the target compound.

Experimental Protocol: Synthesis from D-Valine

This protocol is adapted from established methodologies for the synthesis of t-butyl (2R)-hydroxyisovalerate[2].

Step 1: Diazotization and Acetylation of D-Valine

-

Rationale: This step converts the primary amine of D-Valine into a hydroxyl group with retention of configuration. Acetic acid serves as both the solvent and the acetate source.

-

Procedure:

-

Suspend D-Valine (1 equivalent) in acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0°C in an ice bath.

-

Add sodium nitrite (NaNO₂) (1.5 equivalents) portion-wise over 1 hour, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2-acetoxy-3-methylbutanoic acid.

-

Step 2: tert-Butyl Esterification

-

Rationale: The carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O). This ester is stable to the basic conditions used in the subsequent deacetylation step.

-

Procedure:

-

Dissolve the crude acid from Step 1 in tert-butanol.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst.

-

Add Boc₂O (1.2 equivalents) and stir the mixture at room temperature for 12-18 hours.

-

Remove the solvent in vacuo. Purify the resulting residue by column chromatography to obtain (R)-tert-Butyl 2-acetoxy-3-methylbutanoate.

-

Step 3: Deacetylation

-

Rationale: The final step is the selective removal of the acetyl protecting group from the hydroxyl function under mild basic conditions, which do not cleave the tert-butyl ester.

-

Procedure:

-

Dissolve the acetylated ester from Step 2 in a 1:1 mixture of methanol and water.

-

Add potassium carbonate (K₂CO₃) (2 equivalents) and stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound, as a colorless oil[2].

-

Purification and Characterization Workflow

A rigorous purification and characterization process is essential to ensure the chemical identity and enantiomeric purity of the final product.

Caption: Post-synthesis purification and characterization workflow.

Applications in Pharmaceutical Development

The primary application of this compound is as a high-value intermediate in the synthesis of chiral drugs. Its defined stereocenter is incorporated into the final API, ensuring the correct biological activity.

Caption: Logical progression from chiral building block to API.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the construction of stereochemically complex molecules essential to modern medicine. A thorough understanding of its structure, properties, and synthesis provides chemists with the foundational knowledge required to leverage this building block in the development of next-generation therapeutics. The methodologies described herein represent a robust and validated pathway to accessing this important compound, ensuring both high purity and the correct stereochemical integrity required for pharmaceutical applications.

References

- Google Patents. (2013). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

-

PubChem. (n.d.). Tert-butyl 2,3-dihydroxy-3-methylbutanoate. Retrieved from [Link]

-

Naicker, T., et al. (2011). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-tert-Butyl 2-hydroxybutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Butyl 3-hydroxy-2-methylidenebutanoate. Retrieved from [Link]

-

PubChem. (n.d.). R-2-Hydroxy-3-methylbutanoic acid 3-Methylbutanoyl. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of t -Butyl (2 R )-Hydroxyisovalerate, A Precursor of Aureobasidin B. Retrieved from [Link]

- Google Patents. (2009). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

-

PrepChem.com. (n.d.). Synthesis of N-(tert.-butyloxycarbonyl)-L-valine methyl ester (4b). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-3-methyl-butyric acid. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-hydroxy-3-methylbutanoate. Retrieved from [Link]

-

ResearchGate. (2013). Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-2-methylbutanoate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-methylbutanoate. Retrieved from [Link]

- Google Patents. (2006). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

Royal Society of Chemistry. (2023). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of L-Val (2-amino-3-methylbutanoic acid). Retrieved from [Link]

Sources

A-Technical-Guide-to-the-Stereochemistry-of-tert-butyl-2-hydroxy-3-methylbutanoate.md

An In-depth Technical Guide to the Stereochemistry of tert-butyl 2-hydroxy-3-methylbutanoate

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of tert-butyl 2-hydroxy-3-methylbutanoate, a chiral molecule of significant interest in synthetic organic chemistry and drug development. The presence of two adjacent chiral centers gives rise to four possible stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. This document will delve into the synthesis, separation, and characterization of these stereoisomers, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.

Introduction: The Significance of Chirality in tert-butyl 2-hydroxy-3-methylbutanoate

Tert-butyl 2-hydroxy-3-methylbutanoate is an α-hydroxy ester characterized by a bulky tert-butyl group and two stereocenters at the C2 and C3 positions. This structure results in the existence of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial orientation of the hydroxyl and methyl groups defines the diastereomeric (syn/anti) and enantiomeric (R/S) relationships.

The distinct stereoisomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize and analytically resolve the stereoisomers of tert-butyl 2-hydroxy-3-methylbutanoate is paramount for its application as a chiral building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] The tert-butyl group, while sterically hindering, can enhance potency and metabolic stability in drug candidates.[2]

Stereoisomer Elucidation: Synthesis and Structural Confirmation

The controlled synthesis of each stereoisomer is the cornerstone of understanding their individual properties. Asymmetric synthesis provides the most direct route to enantiomerically pure compounds, often employing chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction.

2.1. Diastereoselective Synthesis

The relative orientation of the hydroxyl and methyl groups (syn or anti) is established during the formation of the carbon backbone. Diastereoselective reactions, such as aldol additions or reductions of α-keto esters, are pivotal. The choice of reagents and reaction conditions dictates the predominant diastereomer.

2.2. Enantioselective Synthesis

Achieving enantiocontrol requires the introduction of a chiral influence. This can be accomplished through various strategies, including:

-

Chiral Catalysts: Organocatalysts and metal-based systems can facilitate enantioselective reactions.[3]

-

Enzymatic Resolutions: Enzymes, such as lipases or reductases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Biotransformation processes using microorganisms like Lactobacillus kefir have been shown to be effective for the asymmetric synthesis of related chiral building blocks.[4] Carbonyl reductases, in particular, have demonstrated excellent activity and stereoselectivity in the synthesis of similar dihydroxyhexanoate intermediates.[5][6][7]

-

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product, such as an amino acid or a carbohydrate, can provide a chiral scaffold for the synthesis of the desired stereoisomer. For instance, all four stereoisomers of 3-amino-2-hydroxybutanoic acid have been synthesized from D-gulonic acid γ-lactone and D-glucono-delta-lactone.[8]

Analytical Separation and Characterization of Stereoisomers

The separation and identification of the individual stereoisomers of tert-butyl 2-hydroxy-3-methylbutanoate are critical for quality control and stereochemical assignment. Chiral chromatography is the most powerful technique for this purpose.

3.1. Chiral Chromatography

Direct enantioselective separation can be achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving the enantiomers of hydroxy acids and their esters.[9][10]

Experimental Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common choice for normal-phase separations. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA) (e.g., 0.1%), can significantly improve peak shape for acidic analytes.[10]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for this compound which lacks a strong chromophore.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Rationale: The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.[9] The choice of mobile phase composition is crucial for optimizing selectivity and resolution.[10]

Chiral GC can also be employed for the separation of these volatile esters. This can be done directly on a chiral GC column or indirectly by derivatizing the enantiomers to form diastereomers, which can then be separated on a standard achiral column.[10][11]

Experimental Protocol: GC Analysis via Diastereomer Formation

-

Derivatization: React the tert-butyl 2-hydroxy-3-methylbutanoate stereoisomers with an enantiomerically pure chiral derivatizing agent, such as (S)-(+)-3-methyl-2-butanol, to form diastereomeric esters.[11] Subsequent acylation of the hydroxyl group with an agent like trifluoroacetic anhydride can improve volatility and chromatographic performance.[10]

-

Column: A standard achiral column, such as a DB-5 or DB-17, can be used to separate the resulting diastereomers.[11]

-

Injector and Detector Temperatures: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to elute the compounds.

-

Carrier Gas: Helium or hydrogen.

Rationale: The conversion of enantiomers into diastereomers allows for their separation on conventional achiral columns because diastereomers have different physical properties.[11]

3.2. Spectroscopic and Spectrometric Characterization

While chromatography is essential for separation, spectroscopic techniques are vital for structural confirmation.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the constitution of the molecule. While standard NMR cannot distinguish between enantiomers, it can be used to differentiate diastereomers due to the different chemical environments of the nuclei in each. The use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for their distinction and the determination of enantiomeric excess.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.5 (s, 9H) | ~28 (q) |

| C(CH₃)₃ | - | ~82 (s) |

| CH(OH) | ~4.0 (d, 1H) | ~75 (d) |

| CH(CH₃) | ~2.0 (m, 1H) | ~32 (d) |

| CH(CH₃) | ~1.0 (d, 3H) | ~18 (q) |

| C=O | - | ~173 (s) |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution by measuring the differential absorption of left and right circularly polarized infrared light.

Applications in Drug Development and Asymmetric Synthesis

The stereoisomers of tert-butyl 2-hydroxy-3-methylbutanoate and related α-hydroxy esters are valuable chiral building blocks in the synthesis of a wide range of biologically active molecules. Their utility stems from the presence of multiple functional groups that can be further elaborated. For example, similar chiral hydroxy esters are key intermediates in the synthesis of statins, a class of cholesterol-lowering drugs.[4][5][6]

Conclusion

The stereochemistry of tert-butyl 2-hydroxy-3-methylbutanoate is a critical aspect that governs its potential applications. A thorough understanding of the synthetic routes to access each stereoisomer, coupled with robust analytical methods for their separation and characterization, is essential for advancing research and development in fields that rely on chiral molecules. This guide has provided a framework for approaching the stereochemical challenges associated with this compound, emphasizing the importance of a multi-faceted approach that combines synthetic strategy with advanced analytical techniques.

References

-

Fadlalla, M. B., et al. (2010). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2831. [Link]

-

Lee, K. J., & Lee, D. W. (2000). Enantiomeric Separation and Discrimination of 2-hydroxy Acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl Esters by Achiral Dual-Capillary Column Gas Chromatography. Journal of Chromatography A, 874(1), 91-100. [Link]

-

Maruoka, K., & Ooi, T. (2003). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 8(12), 933-945. [Link]

-

Amidjojo, M., et al. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology, 69(1), 9-15. [Link]

-

Kaneko, T., et al. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Bioscience, Biotechnology, and Biochemistry, 68(3), 714-720. [Link]

-

Li, J., et al. (2018). Synthesis of Three Stereoisomers of 4-(3-Hydroxylbutoxy)-2-butanol. Chemical Journal of Chinese Universities, 39(1), 98-104. [Link]

-

Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link]

-

PubChem. tert-butyl (2S)-4-hydroxy-2-methylbutanoate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (R)-tert-Butyl 2-hydroxybutanoate. MySkinRecipes. [Link]

-

ResearchGate. Stereoselective synthesis of (2R, 3R)- and (2S, 3S)-2-(4-Hydroxyphenyl)-3-Hydroxymethyl-1,4-Benzodioxan-6-Carbaldehyde. ResearchGate. [Link]

-

Zhang, Z., et al. (2021). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry, 23(16), 5865-5872. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Tanaka, H., et al. (2022). Stereoselective Synthesis and Structural Confirmation of All Four 8-Hydroxyhexahydrocannabinol Stereoisomers. Molecules, 27(19), 6527. [Link]

-

Reddy, B. V. S., et al. (2018). Asymmetric synthesis of (E)-Secobutanolides: total synthesis and structural revision of (+)-Litseakolide F and G. Organic Chemistry Frontiers, 5(11), 1775-1779. [Link]

-

ResearchGate. Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization. ResearchGate. [Link]

-

PubChem. Tert-butyl 2-hydroxyacetate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. ResearchGate. [Link]

-

Wang, Y., et al. (2014). Chiral separation of α-cyclohexylmandelic acid enantiomers by high-speed counter-current chromatography with biphasic recognition. Journal of Chromatography A, 1363, 236-241. [Link]

-

Reddy, G. S., & Sabitha, G. (2015). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Molecules, 20(8), 14816-14833. [Link]

-

Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology Progress, 33(3), 612-620. [Link]

-

Zheng, Y. G., et al. (2017). Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. Bioresource Technology, 249, 97-103. [Link]

-

Zheng, Y. G., et al. (2020). Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. Biotechnology Progress, 36(1), e2900. [Link]

-

PubChem. tert-Butyl 3-hydroxybutanoate. National Center for Biotechnology Information. [Link]

-

Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 1-10. [Link]

Sources

- 1. (R)-tert-Butyl 2-hydroxybutanoate [myskinrecipes.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. (R)-tert-Butyl 2-hydroxy-3-methylbutanoate | 4216-96-0 | Benchchem [benchchem.com]

- 4. Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate: A Comprehensive Technical Guide for the Synthetic Chemist

Abstract

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate is a valuable chiral building block in modern asymmetric synthesis. Its stereodefined α-hydroxy ester motif, coupled with the sterically demanding tert-butyl ester, provides a unique combination of reactivity and selectivity that is highly sought after in the synthesis of complex, high-value molecules. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in drug discovery and development. We provide field-proven insights into synthetic methodologies, detailed experimental protocols, and the causal logic behind procedural choices, equipping researchers with the knowledge to effectively leverage this versatile synthon.

Introduction: The Strategic Value of a Chiral Hydroxy Ester

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral α-hydroxy acids and their ester derivatives are privileged scaffolds found in a multitude of natural products and active pharmaceutical ingredients (APIs).[1][2] this compound, derived from D-valine, serves as a robust and versatile chiral precursor. The (R)-configured hydroxyl group provides a handle for further stereospecific transformations, while the bulky tert-butyl ester group serves a dual purpose: it offers steric hindrance to direct the approach of reagents and acts as a stable protecting group that can be removed under specific acidic conditions without compromising other sensitive functionalities.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The properties of this compound are well-defined, allowing for reliable identification and quality control.

| Property | Value | Source(s) |

| CAS Number | 4216-96-0 | [3] |

| Molecular Formula | C₉H₁₈O₃ | [3][4] |

| Molecular Weight | 174.24 g/mol | [3][4] |

| Appearance | Colorless oil or low-melting solid | [5] |

| Boiling Point | 189.5 °C at 760 mmHg | [4] |

| Melting Point | 30-31 °C | |

| Density | 0.974 g/cm³ | [4] |

| Refractive Index | 1.437 | [4] |

| Storage Temp. | 4 °C, under inert gas | [2] |

Spectroscopic Data: The structural integrity of the molecule is typically confirmed by NMR spectroscopy. Key expected signals in ¹H NMR include a doublet for the proton alpha to the hydroxyl group, a multiplet for the isopropyl methine, and characteristic doublets for the diastereotopic isopropyl methyl groups, alongside a large singlet for the tert-butyl protons.[6][7]

Enantioselective Synthesis: Establishing the Stereocenter

The utility of this building block is entirely dependent on its enantiomeric purity. Several robust strategies exist for its synthesis, each with distinct advantages.

Chiral Pool Synthesis from D-Valine

This is one of the most common and cost-effective methods, leveraging a naturally occurring, enantiopure starting material. The key transformation is the diazotization of the amino group of D-valine to a hydroxyl group with retention of configuration, followed by esterification.

Caption: Synthesis from the chiral pool starting with D-Valine.

Causality: The diazotization reaction proceeds via an unstable diazonium salt, which is displaced by water to form the hydroxyl group. The stereochemistry at the α-carbon is retained. The subsequent esterification uses di-tert-butyl dicarbonate (Boc-anhydride) and tert-butanol; this method is effective for creating sterically hindered esters where traditional Fischer esterification might be inefficient.[5]

Kinetic Resolution of Racemic Precursors

Kinetic resolution is a powerful technique that separates enantiomers based on their differential reaction rates with a chiral catalyst or enzyme.[8] This approach can be applied to the racemic parent acid or its simpler esters.

Enzymatic Kinetic Resolution: Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus enantioenriched. Alternatively, a racemic ester can be selectively hydrolyzed.

Caption: Workflow for enzymatic kinetic resolution.

Causality: The enzyme's chiral active site preferentially binds and catalyzes the reaction of one enantiomer (in this hypothetical case, the (S)-enantiomer) at a much higher rate. This leaves the slower-reacting (R)-enantiomer to accumulate in the reaction mixture, allowing for its isolation in high enantiomeric excess (ee) at conversions approaching 50%.[9][10][11]

Asymmetric Reduction of a Prochiral Ketone

An alternative enantioselective strategy is the asymmetric reduction of the corresponding α-keto ester, tert-butyl 2-oxo-3-methylbutanoate. This can be achieved using chiral reducing agents or, more commonly, through biocatalysis with ketoreductase enzymes.

Causality: Chiral catalysts, such as those based on ruthenium-chiral phosphine complexes, create a chiral environment for the delivery of a hydride to the ketone, favoring the formation of one alcohol enantiomer.[12] Enzymatic reductions offer exceptionally high enantioselectivity under mild, environmentally benign conditions.[1]

Synthetic Utility and Key Transformations

The value of this compound lies in the selective transformations it can undergo.

-

Protection/Deprotection: The tert-butyl ester is robust to many reaction conditions (e.g., mildly basic, reductive) but can be cleanly cleaved using strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent, liberating the free carboxylic acid. This orthogonality is a key strategic advantage.

-

Mitsunobu Reaction: The hydroxyl group can be inverted to the (S)-configuration or substituted with other nucleophiles (e.g., azide, phthalimide) under Mitsunobu conditions (DEAD/PPh₃). This allows access to the opposite enantiomeric series or the introduction of nitrogen-containing functional groups with stereochemical control.[13]

-

Oxidation: Oxidation of the secondary alcohol (e.g., using Swern or Dess-Martin periodinane) yields the corresponding α-keto ester, a valuable intermediate for further C-C bond formation or reduction to other diastereomers.[14]

Detailed Experimental Protocols

Adherence to validated protocols is essential for success and reproducibility.

Protocol 5.1: Synthesis via Esterification of (R)-2-Hydroxy-3-methylbutanoic acid

This protocol describes a common method for preparing the title compound from its parent acid.

Materials:

-

(R)-2-Hydroxy-3-methylbutanoic acid (1.0 eq)

-

tert-Butanol (t-BuOH) (5-10 eq)

-

Di-tert-butyl dicarbonate (Boc)₂O (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-Hydroxy-3-methylbutanoic acid and anhydrous DCM.

-

Add tert-butanol, followed by DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add (Boc)₂O to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[5]

Protocol 5.2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a general method for resolving and quantifying the enantiomers of 2-hydroxy-3-methylbutanoic acid or its esters.

Instrumentation & Reagents:

-

HPLC system with a UV detector.

-

Polysaccharide-based Chiral Stationary Phase (CSP) column (e.g., Amylose or Cellulose-based).

-

Mobile Phase: n-Hexane:Isopropanol (IPA) with 0.1% Trifluoroacetic acid (TFA). A typical ratio is 90:10 (v/v).

-

Diluent: Mobile Phase.

Procedure:

-

System Preparation: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Set the column temperature to 25 °C and the UV detection wavelength to 210 nm.

-

Standard Preparation: Prepare a solution of the racemic compound (1 mg/mL) in the diluent to identify the retention times of both the (R) and (S) enantiomers.

-

Sample Preparation: Accurately prepare a solution of the synthesized product (approx. 1 mg/mL) in the diluent. Filter through a 0.45 µm syringe filter.

-

Analysis: Inject 10 µL of the sample solution.

-

Quantification: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Causality: The chiral stationary phase forms transient, diastereomeric complexes with the enantiomers.[15] The difference in the stability of these complexes leads to different retention times, allowing for their separation. The acidic TFA modifier is often crucial for protonating the analyte, preventing peak tailing and improving resolution.[15]

Safety and Handling

This compound and its precursors require careful handling in a laboratory setting. Users must consult the full Safety Data Sheet (SDS) before use.

-

Hazards: The compound may be classified as a flammable liquid and can cause serious eye irritation. Inhalation may cause respiratory irritation or drowsiness.[16]

-

Precautions:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18]

Conclusion

This compound stands as a testament to the power of chiral building blocks in simplifying complex molecular syntheses. Its ready availability from the chiral pool, combined with its predictable reactivity and the strategic utility of the tert-butyl ester, makes it an indispensable tool for medicinal and process chemists. By understanding the causal principles behind its synthesis and application, researchers can confidently design and execute efficient, stereocontrolled synthetic routes to novel chemical entities.

References

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023). Molecules, 28(6), 2722. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023). PubMed. [Link]

-

Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

-

The synthesis of enantioenriched alpha-hydroxy esters. (2025). ResearchGate. [Link]

-

A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. PMC - NIH. [Link]

- Enantioselective production of alpha-hydroxy carbonyl compounds. (EP2316926B1).

-

Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

-

Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation. (2010). Organic Letters. [Link]

-

Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]

- Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. (CN102911085A).

-

Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase. (2011). PubMed. [Link]

-

1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). Human Metabolome Database. [Link]

-

(R)-tert-Butyl 2-hydroxybutanoate. MySkinRecipes. [Link]

-

Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent l-lactate dehydrogenase. Icahn School of Medicine at Mount Sinai. [Link]

-

Kinetic resolution. Wikipedia. [Link]

-

R-2-Hydroxy-3-methylbutanoic acid 3-Methylbutanoyl. PubChem. [Link]

-

Scheme for kinetic resolution of 2-hydroxycarboxylic acids. ResearchGate. [Link]

-

tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. PubChem. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Human Metabolome Database. [Link]

-

Ethyl 2-hydroxy-3-methylbutanoate. PubChem. [Link]

-

tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. PMC - NIH. [Link]

-

Synthesis of t-Butyl (2R)-Hydroxyisovalerate, A Precursor of Aureobasidin B. ResearchGate. [Link]

-

(R)-Methyl 2-hydroxy-3-methylbutanoate. PubChem. [Link]

-

Methyl 2-hydroxy-3-methylbutanoate. SpectraBase. [Link]

- Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. (US7557238B2).

-

Novel Synthesis of Butyl (S)-2-Hydroxybutanoate. ResearchGate. [Link]

-

(a) R-ethyl 2-hydroxy-3-methylbutanoate. ResearchGate. [Link]

Sources

- 1. EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds - Google Patents [patents.google.com]

- 2. (R)-tert-Butyl 2-hydroxybutanoate [myskinrecipes.com]

- 3. tert-Butyl (R)-2-hydroxy-3-methylbutyrate synthesis - chemicalbook [chemicalbook.com]

- 4. tert-butyl 2-hydroxy-3-methylbutanoate | 2528-17-8 [chemnet.com]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. hmdb.ca [hmdb.ca]

- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 9. Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.mssm.edu [scholars.mssm.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]

- 14. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. louisville.edu [louisville.edu]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Stereospecific Synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate from D-Valine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral α-hydroxy acids and their esters are pivotal building blocks in the synthesis of complex, biologically active molecules, including pharmaceuticals and natural products. This guide provides an in-depth, scientifically grounded protocol for the stereospecific synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate, a valuable chiral intermediate. The synthesis leverages the readily available and enantiomerically pure amino acid, D-valine, as the starting material. The described two-step process involves an initial diazotization to convert the amino group to a hydroxyl group with retention of configuration, followed by a sterically demanding esterification to introduce the tert-butyl protecting group. This document elucidates the mechanistic rationale behind each synthetic step, offers detailed, self-validating experimental protocols, and presents methods for characterization and purity analysis, serving as a complete resource for laboratory application.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the often-dramatic differences in pharmacological activity between stereoisomers. This compound serves as a key chiral precursor, with its hydroxyl and sterically hindered ester functionalities providing a versatile scaffold for further synthetic manipulations.

The selection of D-valine as the chiral source is a strategic choice rooted in the principles of chiral pool synthesis. D-valine is a commercially available, non-proteinogenic amino acid that provides a cost-effective and reliable starting point with a pre-defined absolute stereochemistry at the α-carbon.[1] The synthetic route is designed to preserve this critical stereocenter throughout the transformation.

The pathway detailed herein consists of two fundamental organic transformations:

-

Diazotization: The conversion of the primary amine of D-valine into a hydroxyl group via reaction with nitrous acid. This method is well-established for the stereospecific synthesis of α-hydroxy acids from α-amino acids.[2]

-

Esterification: The protection of the resulting carboxylic acid as a tert-butyl ester. This step is non-trivial due to the steric bulk of the tert-butyl group, requiring specific catalytic conditions to proceed efficiently.[3]

This guide provides the technical details and theoretical underpinnings necessary for the successful execution of this synthesis.

Synthetic Strategy and Mechanistic Insights

Overall Reaction Scheme

The transformation from D-valine to the target ester is a concise and efficient process that maintains stereochemical integrity.

Sources

Preparation of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate from (R)-2-hydroxy-3-methylbutyric acid

An In-depth Technical Guide to the Synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Abstract

This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its preparation from the parent (R)-2-hydroxy-3-methylbutyric acid involves the esterification with a sterically demanding tertiary alcohol, a transformation that presents unique challenges. Standard acid-catalyzed methods are often incompatible with tertiary alcohols due to their propensity for elimination reactions. This guide provides a comprehensive overview of the viable synthetic strategies, delving into the mechanistic underpinnings of each approach. We present a comparative analysis of methodologies, a field-tested experimental protocol for the recommended synthetic route, and detailed procedures for product purification and characterization, designed for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Synthetic Challenge

The esterification of a carboxylic acid is a fundamental transformation in organic chemistry. However, the synthesis of this compound is complicated by two primary factors:

-

Steric Hindrance: The bulky tert-butyl group of the alcohol (tert-butanol) sterically hinders the approach to the electrophilic carbonyl carbon of the carboxylic acid, slowing down traditional esterification reactions.

-

Substrate Sensitivity: Under the strongly acidic conditions required for classic Fischer-Speier esterification, tert-butanol readily undergoes dehydration to form isobutylene, significantly reducing the yield of the desired ester.[1][2]

These challenges necessitate the use of milder, more sophisticated methods that can accommodate both the steric bulk and the acid-lability of the tertiary alcohol, while preserving the stereochemical integrity of the chiral center in the parent acid.

Methodologies for the Synthesis of tert-Butyl Esters

Several strategies can be employed for the synthesis of tert-butyl esters. The choice of method depends on factors such as substrate compatibility, desired yield, scalability, and ease of purification.

Direct Acid-Catalyzed Esterification (Fischer-Speier Method)

This classical method involves heating the carboxylic acid and alcohol with a strong acid catalyst (e.g., H₂SO₄). While effective for primary and secondary alcohols, it is generally unsuitable for tertiary alcohols like tert-butanol due to the rapid formation of isobutylene via an E1 elimination mechanism under the reaction conditions.[1][2]

Acid-Catalyzed Reaction with Isobutylene

A common and effective method for preparing tert-butyl esters involves the acid-catalyzed addition of a carboxylic acid to isobutylene gas.[3][4][5] This approach avoids the direct use of tert-butanol and the associated dehydration issue. The reaction proceeds through the formation of a stable tert-butyl carbocation, which is then trapped by the carboxylate.

Carbodiimide-Mediated Coupling (Steglich Esterification)

The Steglich esterification, first reported in 1978, is a powerful and mild method for forming esters, particularly from sterically hindered alcohols.[6][7][8][9] The reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[6][7] This method proceeds under neutral conditions and at ambient temperatures, making it ideal for sensitive substrates.

The Causality Behind the Reagents:

-

DCC (or EDC): This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7]

-

DMAP: While the alcohol can react directly with the O-acylisourea, the reaction is often slow for hindered alcohols. DMAP, being a superior nucleophile, intercepts the intermediate to form a highly electrophilic N-acylpyridinium species.[6][7][10] This "activated ester" is much more susceptible to nucleophilic attack by the sterically hindered tert-butanol, dramatically accelerating the reaction rate.[6][7]

A significant drawback of using DCC is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and can complicate purification.[6][11] Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are often used as an alternative, as the corresponding urea byproduct can be easily removed with an aqueous wash.[11]

Mitsunobu Reaction